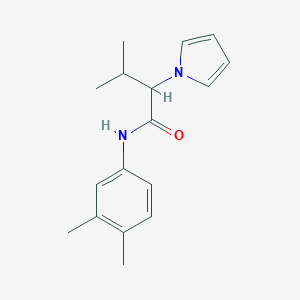
N-(3,4-dimethylphenyl)-3-methyl-2-(1H-pyrrol-1-yl)butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyrrole is a five-membered aromatic heterocycle, like furan and thiophene. It is less basic than furan and thiophene due to the +M effect of the nitrogen. Pyrrole, furan and thiophene undergo electrophilic substitution reactions like nitration, sulphonation, halogenation etc .
Synthesis Analysis
Pyrrole synthesis involves various methods. One of the most common methods is the Paal-Knorr Pyrrole Synthesis, which involves the condensation of 2,5-dimethoxytetrahydrofuran with various amines and sulfonamines in water in the presence of a catalytic amount of iron (III) chloride .Molecular Structure Analysis
Pyrrole is a heterocyclic aromatic organic compound, a five-membered ring with the formula C4H4NH. It is a colorless volatile liquid that darkens readily upon exposure to air .Chemical Reactions Analysis
Pyrrole undergoes several reactions that are typical of other aromatic compounds. For instance, it can form a type of electrophilic substitution reactions, being nitrated by nitric acid .Physical And Chemical Properties Analysis
Pyrrole is a colorless volatile liquid that darkens readily upon exposure to air, and is usually purified by distillation immediately before use. Pyrrole is especially sensitive to oxidation by traces of metal salts .Scientific Research Applications
1. Catalytic Applications
- Chiral Organocatalyst : A related compound, "Butanamide, N‐(3,5‐dimethylphenyl)‐2‐(formylmethylamino)‐3‐methyl‐" is used as a chiral organocatalyst in the asymmetric reduction of prochiral N-aryl ketimines (Noshi, 2014).
2. Synthesis of Heterocyclic Compounds
- Synthesis of Pyrimidine Linked Pyrazole Heterocyclics : This compound has been used in the synthesis of pyrimidine-linked pyrazole heterocyclics, which show insecticidal and antibacterial potential (Deohate & Palaspagar, 2020).
3. Biological Activity
- Histone Deacetylase Inhibitors : Derivatives of this compound, such as "3-(4-Aroyl-1-methyl-1H-2-pyrrolyl)-N-hydroxy-2-propenamides", have been studied for their activity as synthetic histone deacetylase inhibitors (Mai et al., 2004).
4. Pharmaceutical Research
- Antimicrobial Agents : Certain pyrrole derivatives, including compounds structurally related to "N-(3,4-dimethylphenyl)-3-methyl-2-(1H-pyrrol-1-yl)butanamide", have shown significant antimicrobial properties, suggesting potential pharmaceutical applications (Hublikar et al., 2019).
5. Organometallic Chemistry
- Initiators of ε-Caprolactone Polymerization : Related compounds have been used as initiators in ε-Caprolactone Polymerization, indicating their utility in material science and organometallic chemistry (Matsuo, Mashima, & Tani, 2001).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-(3,4-dimethylphenyl)-3-methyl-2-pyrrol-1-ylbutanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O/c1-12(2)16(19-9-5-6-10-19)17(20)18-15-8-7-13(3)14(4)11-15/h5-12,16H,1-4H3,(H,18,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPCZWMSGCJLOAZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C(C(C)C)N2C=CC=C2)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.37 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,4-dimethylphenyl)-3-methyl-2-(1H-pyrrol-1-yl)butanamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{3-[(2-methylprop-2-en-1-yl)oxy]phenyl}propanamide](/img/structure/B495944.png)
![N-{2-[(2-methylprop-2-en-1-yl)oxy]phenyl}propanamide](/img/structure/B495945.png)
![N-[4-(3-phenylpropoxy)phenyl]acetamide](/img/structure/B495947.png)
![N-[3-(2-phenoxyethoxy)phenyl]propanamide](/img/structure/B495948.png)
![2-phenoxy-N-[4-(tetrahydro-2-furanylmethoxy)phenyl]acetamide](/img/structure/B495951.png)
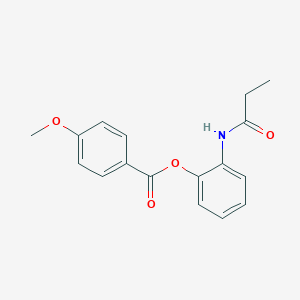
![3-ethoxy-N-[2-(1-pyrrolidinylcarbonyl)phenyl]benzamide](/img/structure/B495954.png)
![N-[4-(tetrahydro-2-furanylmethoxy)phenyl]cyclohexanecarboxamide](/img/structure/B495955.png)
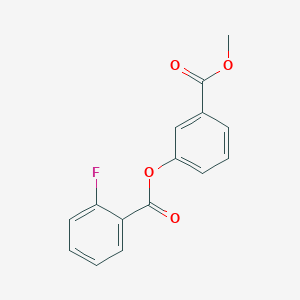
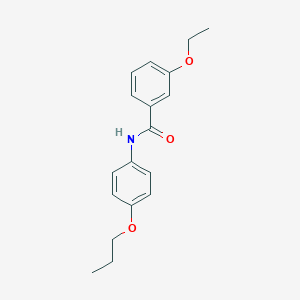
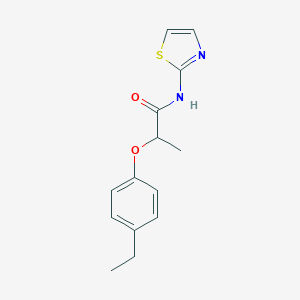
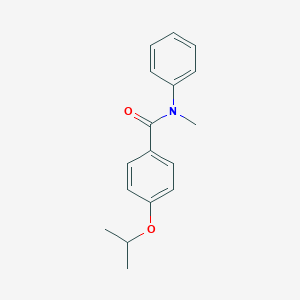

![N-[3-(3-methylbutoxy)phenyl]propanamide](/img/structure/B495967.png)